molecular formula C10H16O4 B3045671 Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- CAS No. 111720-19-5

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-

Cat. No.: B3045671
CAS No.: 111720-19-5
M. Wt: 200.23 g/mol
InChI Key: TUOVQJGQJXCCGF-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- is a chemical compound with the molecular formula C10H16O4. It is known for its applications in various industries, including pharmaceuticals and chemicals. This compound is a colorless liquid with excellent solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with 2-methyl-1-oxo-2-propenyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester group in the compound can undergo hydrolysis, releasing active molecules that interfere with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A simpler carboxylic acid with similar chain length but without the ester group.

    2-Oxo-hexanoic acid methyl ester: Another ester with a different functional group arrangement.

    Hexanoic acid, 2-propenyl ester: An ester with a different alkyl group attached

Uniqueness

Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]- is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

6-(2-methylprop-2-enoyloxy)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-8(2)10(13)14-7-5-3-4-6-9(11)12/h1,3-7H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOVQJGQJXCCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112727-51-2
Details Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112727-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10566086
Record name 6-[(2-Methylacryloyl)oxy]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111720-19-5
Record name 6-[(2-Methylacryloyl)oxy]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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